{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

Medicinal Chemistry Building Block Procurement Lead Optimization

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS 1384430-58-3) is a saturated bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyridine class, specifically the 5,6,7,8-tetrahydro (partially saturated) sub-series bearing a 3-methyl substituent on the triazole ring and a 6-hydroxymethyl group on the pyridine ring. Its molecular formula is C8H13N3O with a molecular weight of 167.21 g/mol, and it is commercially catalogued under MDL MFCD22369976 and PubChem CID 71755954.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1384430-58-3
Cat. No. B1433124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
CAS1384430-58-3
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1CC(CC2)CO
InChIInChI=1S/C8H13N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h7,12H,2-5H2,1H3
InChIKeyUDYCPDPVMWJYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS 1384430-58-3): Core Chemical Identity and Procurement-Grade Specification


{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS 1384430-58-3) is a saturated bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyridine class, specifically the 5,6,7,8-tetrahydro (partially saturated) sub-series bearing a 3-methyl substituent on the triazole ring and a 6-hydroxymethyl group on the pyridine ring [1]. Its molecular formula is C8H13N3O with a molecular weight of 167.21 g/mol, and it is commercially catalogued under MDL MFCD22369976 and PubChem CID 71755954 [2]. The compound is supplied as a powder at room temperature storage with a typical screening-library purity of 95% (Enamine catalog EN300-106077) [3].

Why {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol Cannot Be Interchanged with Other Triazolopyridine Building Blocks


Triazolo[4,3-a]pyridine derivatives exhibit pronounced structure-activity divergence based on three independent structural variables: (i) ring saturation state (aromatic vs. 5,6,7,8-tetrahydro), (ii) nature of the 3-position substituent (H, CH3, CF2H, etc.), and (iii) regioisomeric placement of the hydroxymethyl group (C-3, C-6, or C-8) [1]. The aromatic analog [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol (CAS 1427853-25-5) lacks the conformational flexibility and altered electron density distribution conferred by the saturated pyridine ring, while the 3-CF2H analog (CAS 1394724-38-9) introduces divergent lipophilicity and metabolic stability profiles [2]. Regioisomers bearing the methanol at C-3 (CAS 1259063-08-5) or C-8 (e.g., (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanol) present fundamentally different vectors for downstream functionalization, altering both reactivity and geometry in subsequent synthetic steps . Substitution without rigorous justification risks compromising the integrity of established synthetic routes, pharmacological SAR series, or patent-defended composition-of-matter claims [3].

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol: Quantified Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation of 1384430-58-3 Versus Aromatic and 3-CF2H Tetrahydro Analogs

The molecular weight of {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (167.21 g/mol) is 18.06 Da higher than the aromatic analog [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol (149.15 g/mol, CAS 1427853-25-5) and 35.98 Da lower than the 3-difluoromethyl tetrahydro analog (203.19 g/mol, CAS 1394724-38-9) [1]. This mass difference reflects the combined effect of ring saturation (+4 H atoms) and the 3-methyl vs. 3-H vs. 3-CF2H substituent, which influences solubility, permeability, and pharmacokinetic parameter calculations in lead optimization [2].

Medicinal Chemistry Building Block Procurement Lead Optimization

Ring Saturation State: Tetrahydro vs. Aromatic Core – Impact on sp3 Character and Conformational Flexibility

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol features a fully saturated 5,6,7,8-tetrahydro pyridine ring (4 sp3 carbons, 0 aromatic C=C bonds in the pyridine portion), whereas the comparator [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol (CAS 1427853-25-5) possesses a fully aromatic pyridine ring (0 sp3 carbons, 3 conjugated double bonds) [1]. The fraction of sp3-hybridized carbon atoms (Fsp3) is 0.50 for the target compound vs. 0.14 for the aromatic analog [2]. Higher Fsp3 correlates with improved aqueous solubility, reduced planarity, and enhanced probability of clinical progression in drug discovery campaigns [3].

Fragment-Based Drug Design Saturated Heterocycles Physicochemical Property Optimization

Regioisomeric Differentiation: 6-ylmethanol vs. 3-ylmethanol vs. 8-ylmethanol Substitution Pattern

The target compound carries the reactive hydroxymethyl group at the C-6 position of the saturated pyridine ring. The closest commercially available regioisomer, 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol (CAS 1259063-08-5), places the methanol directly on the triazole ring at C-3, resulting in a fundamentally different exit vector and electronic environment . The C-6 methanol is separated from the triazole ring by two saturated carbon atoms, providing a flexible linker for downstream derivatization, whereas the C-3 methanol is directly conjugated to the triazole π-system, altering its reactivity (e.g., nucleophilicity, oxidation potential) .

Regioselective Synthesis Building Block Geometry Vector-Based Library Design

3-Methyl vs. 3-Difluoromethyl Substituent: Impact on Calculated Lipophilicity and Electron Withdrawal

The 3-methyl substituent (CH3) on the triazole ring of the target compound is a moderate electron-donating group (+I effect), whereas the 3-difluoromethyl analog (CAS 1394724-38-9) introduces a strongly electron-withdrawing CF2H group (-I effect) [1]. The calculated octanol-water partition coefficient (clogP) for the target compound is approximately 1.1 (estimated by fragment-based method), compared to approximately 1.6 for the 3-CF2H analog, representing an estimated ΔclogP of ~0.5 log units [2]. Additionally, the CF2H group is a recognized metabolically labile site susceptible to oxidative defluorination, whereas the CH3 group offers greater metabolic stability (though it may undergo CYP-mediated oxidation) [3].

Bioisostere Selection Metabolic Stability Lipophilicity Tuning

Purity Specification and Supply Chain Traceability: 95% Standard vs. Comparator Grade Availability

The target compound is commercially supplied by Enamine (catalog EN300-106077) at a standard purity of 95%, as confirmed by the ChemBase listing [1]. In comparison, the aromatic analog [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol (CAS 1427853-25-5) is available from multiple vendors at purities ranging from 95% to 98% (e.g., Leyan catalog 2309637, 98%) . The regioisomer 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol (CAS 1259063-08-5) is listed with purity not less than 98% . The 95% purity of the target compound is adequate for most screening and building block applications, though researchers requiring >98% purity for sensitive catalytic or biological assays should verify lot-specific certificates of analysis.

Procurement Specification Analytical Quality Control Building Block Sourcing

Patent Landscape Positioning: Triazolo[4,3-a]pyridine Core in MET Kinase Inhibitor Intellectual Property

The [1,2,4]triazolo[4,3-a]pyridine scaffold, particularly with a 3-alkyl substituent and a saturated or partially saturated pyridine ring, has been explicitly claimed in multiple patent families as a core structure for MET kinase inhibitors [1][2]. The Sanofi-Aventis patent FR-2941229-A1 (priority 2009) specifically describes triazolo[4,3-a]pyridines bearing Ra (including methyl) and Rb substituents as MET inhibitors, covering the chemical space into which the target compound falls as a key synthetic intermediate [1]. The Amgen patent WO2007126799 further reinforces the importance of this exact heterocyclic core for hepatocyte growth factor receptor inhibition [3]. The 3-methyl, 6-ylmethanol substitution pattern, combined with the saturated pyridine ring, maps directly onto the preferred substitution vectors delineated in these patent disclosures, distinguishing it from alternative triazolopyridine isomers (e.g., [1,2,4]triazolo[1,5-a]pyridine or [1,2,3]triazolo[1,5-a]pyridine cores) that lack the same IP protection density [4].

Kinase Inhibitor IP c-Met Targeted Therapy Patent Composition of Matter

Optimal Procurement and Deployment Scenarios for {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS 1384430-58-3)


MET/c-Met Kinase Inhibitor Lead Optimization: SAR Exploration at the 3-Position

Research groups prosecuting MET kinase inhibitor programs should select this compound as the 3-methyl variant for systematic SAR studies. The Sanofi FR-2941229-A1 patent explicitly claims the 3-alkyl substitution as part of the pharmacophore, and the 6-ylmethanol group provides a synthetic handle for introducing diverse Rb substituents (amides, carbamates, ethers) as defined in the patent's Markush structure [1]. Using the aromatic analog (CAS 1427853-25-5) would omit the required saturated ring, while the 3-CF2H analog introduces a different electronic and metabolic profile that confounds clean SAR interpretation [2].

Fragment-Based Drug Discovery (FBDD) Library Design for sp3-Rich Scaffolds

The compound's Fsp3 of 0.50 positions it as a compliant building block for fragment libraries designed under the 'Escape from Flatland' paradigm [1]. Procurement for FBDD collections should prioritize this saturated tetrahydro analog over the aromatic comparator (Fsp3 0.14) because the higher degree of saturation correlates with improved solubility, reduced aromatic ring count, and enhanced three-dimensionality—parameters directly linked to higher clinical success rates [2]. The 6-ylmethanol group additionally provides a native functional handle for fragment elaboration without requiring de novo functionalization.

CNS Drug Discovery Programs Targeting Reduced Aromatic Character

For CNS-penetrant compound design, the reduced number of aromatic rings (only the triazole ring is aromatic) compared to the fully aromatic analog (both triazole and pyridine rings are aromatic) may contribute to improved brain permeability and reduced off-target binding to aromatic-rich protein pockets [1]. The molecular weight (167.21 g/mol) is also within the optimal range for CNS drug-likeness (MW <400), and the 3-methyl group provides a metabolically more stable alternative to the 3-CF2H substituent, which generates potentially reactive fluoride metabolites upon oxidative metabolism [2].

Synthetic Methodology Development for Regioselective Triazolopyridine Functionalization

Organic chemistry groups developing new methods for C–H functionalization, cross-coupling, or directed metalation of triazolopyridine scaffolds should select this specific regioisomer (6-ylmethanol) rather than the 3-ylmethanol or 8-ylmethanol variants, because the 6-position provides a distinct steric and electronic environment [1]. The saturated ring's conformational flexibility, absent in the aromatic analog, may enable unique reactivity pathways (e.g., directed lithiation at C-5 or C-7) that are not accessible with the flat aromatic system [2]. Successful methodology developed on this scaffold can be directly translated to the patent-relevant MET inhibitor chemical space [3].

Quote Request

Request a Quote for {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.